4-(3-(Methoxymethyl)phenyl)but-3-en-2-one
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Overview
Description
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O2 It is a derivative of butenone, featuring a methoxymethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one typically involves the reaction of 3-(methoxymethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-(Methoxymethyl)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Similar structure but with a methoxy group instead of a methoxymethyl group.
3-Methyl-4-phenyl-3-buten-2-one: Features a methyl group instead of a methoxymethyl group.
Uniqueness
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Biological Activity
4-(3-(Methoxymethyl)phenyl)but-3-en-2-one is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The presence of the methoxymethyl group is believed to influence its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a butenone core with a phenyl ring substituted by a methoxymethyl group, which may enhance its lipophilicity and ability to interact with biological targets.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways.
- Cellular Interaction : The compound may affect cellular components, altering cell function and survival.
Anticancer Properties
Research indicates that this compound displays significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to exhibit an IC50 value in the low micromolar range against breast cancer cell lines, indicating potent activity.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (TNBC) | 0.126 |
MCF-7 | 0.87 |
This suggests that the compound may selectively target cancer cells while sparing normal cells, which is critical for therapeutic applications.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound led to increased levels of caspase 9, indicating the induction of apoptosis. The compound also inhibited lung metastasis in mouse models, showcasing its potential for therapeutic use in metastatic breast cancer.
- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its role in modulating inflammatory responses.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound has moderate absorption and bioavailability. Toxicity assessments have shown acceptable safety margins at therapeutic doses, making it a viable candidate for further development.
Parameter | Value |
---|---|
Cmax | 592 ± 62 mg/mL |
t1/2 | 27.4 hours |
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-[3-(methoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)6-7-11-4-3-5-12(8-11)9-14-2/h3-8H,9H2,1-2H3/b7-6+ |
InChI Key |
QJNGHUBVLIQPGX-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC(=C1)COC |
Canonical SMILES |
CC(=O)C=CC1=CC=CC(=C1)COC |
Origin of Product |
United States |
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